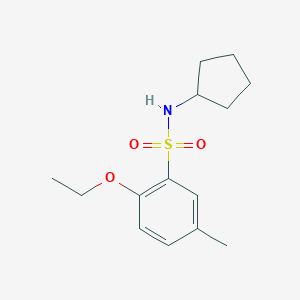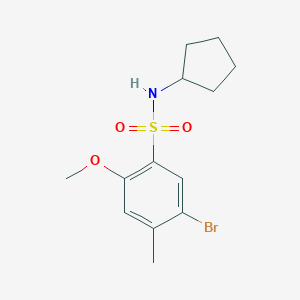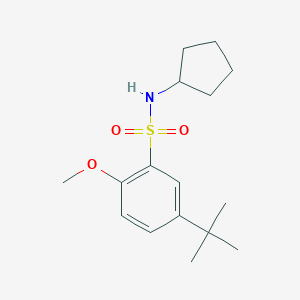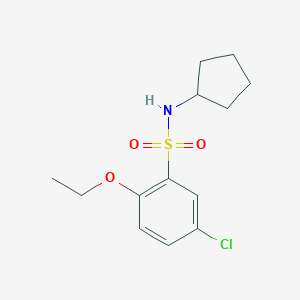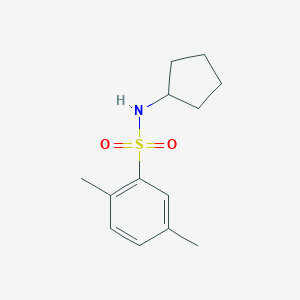
4-ブロモ-3-エトキシ-N-(3-メチル-2-ピリジニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by its molecular formula C14H15BrN2O3S and a molecular weight of 371.25 g/mol . This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.
科学的研究の応用
4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3-methyl-2-pyridinamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .
作用機序
The mechanism of action of 4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 4-bromo-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 4-bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and ethoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4-bromo-3-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHQNDYQSRNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





